

Early-Phase Clinical Trials of Onapristone: A Technical Overview

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Compound of Interest

Compound Name: *Onapristone*

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Introduction

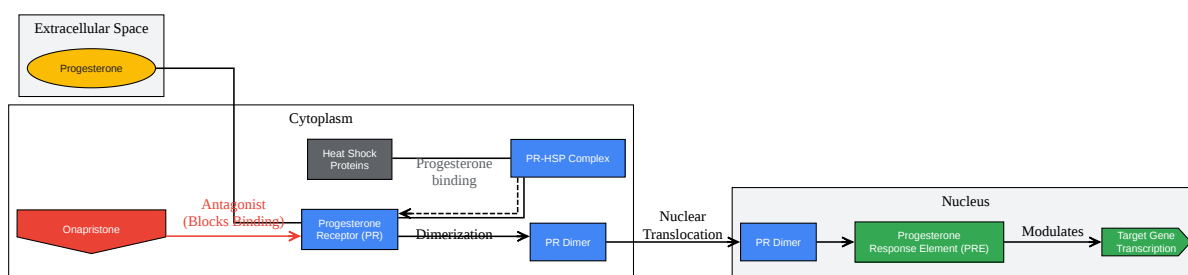
Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for the treatment of breast cancer, its development was halted in the 1990s due to concerns about liver function abnormalities.[1][2] However, renewed interest has emerged in **Onapristone**, particularly in an extended-release (ER) formulation, for the treatment of various progesterone receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of **Onapristone**, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Onapristone is a type I progesterone receptor antagonist. It prevents the dimerization of PR monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway for growth.

Progesterone Receptor Signaling Pathway

Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PR can also be activated in a ligand-independent manner through phosphorylation by various kinases, including those in the MAPK pathway. **Onapristone** acts by competitively binding to the PR and preventing these downstream signaling events.



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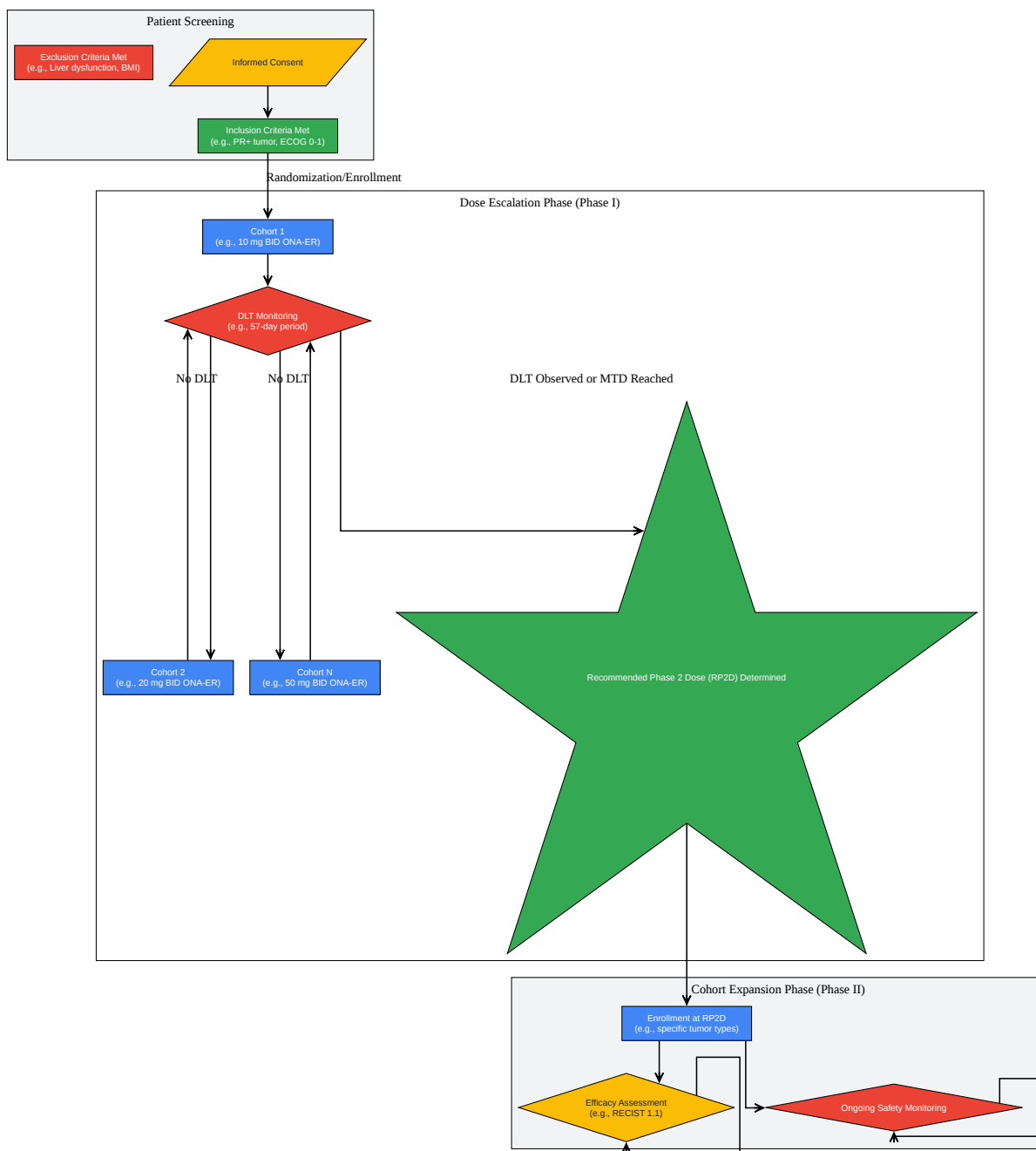
Caption: Progesterone Receptor (PR) Signaling Pathway and **Onapristone's** Mechanism of Action.

Early-Phase Clinical Trials

Several early-phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **Onapristone**, particularly its extended-release (ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive cancers.

Experimental Protocols

The general design of these early-phase trials follows a dose-escalation and cohort expansion model.



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Caption: Generalized Experimental Workflow for **Onapristone** Early-Phase Trials.

A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter, randomized, parallel-group study.

- Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10, 20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) **Onapristone** at 100 mg once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.
- Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR) in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos) uterine endometrioid adenocarcinoma at the determined RP2D.

Key Inclusion Criteria:

- Post-menopausal female patients, 18 years of age or older.
- Recurrent or metastatic PR-expressing cancer.
- ECOG performance status of 0-1.
- Adequate organ function.

Key Exclusion Criteria:

- Body mass index (BMI) <18.5 or >35 kg/m².
- QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.
- Liver function test abnormalities at screening.

Quantitative Data Summary

Pharmacokinetics

Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and extended-release (ER) formulations of **Onapristone**. A population pharmacokinetic (PPK) model described the plasma **Onapristone** time-concentration curves as a two-compartment open model with linear elimination.

Table 1: Pharmacokinetic Parameters of **Onapristone**

Parameter	Formulation	Dose	Value (Mean ± SD or as specified)	Reference
t _{max} (Time to maximum plasma concentration)	IR	10 mg	1 hour (fasted)	
	IR	10 mg	4 hours (fed)	
t _{1/2} (Plasma half-life)	IR	10 mg	4.36 ± 0.81 hours (fasted)	
	IR	10 mg	3.76 ± 0.36 hours (fed)	
C _{max} (Maximum plasma concentration)	IR	10 mg	Decreased by ~18% with food	
AUC _{0-∞} (Area under the curve)	IR	10 mg	Increased by ~13% with food	
Recommended Phase 2 Dose (RP2D)	ER	-	50 mg BID	

Safety and Tolerability

The extended-release formulation of **Onapristone** was developed to mitigate the liver function test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER

Adverse Event	Grade	Frequency	Population	Reference
Any Drug-Related AE	Any	61.4% (54/88 patients)	PR+ malignancies (breast, ovarian, endometrial, prostate cancer)	
Elevated ALT/AST	Any	20%	Patients with liver metastases	
Any	6.3%	Patients without liver metastases		
Grade ≥ 3 TEAEs (>1 patient)	3	Not specified in detail, but included G3 LFT elevations in 4 patients (8%) with liver progression	Previously treated recurrent or metastatic PR-expressing cancers	
Febrile Neutropenia	3	1 patient	Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer	
Anemia	3	1 patient	Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer	

Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and reported liver function test elevations were related to liver metastases.

Preliminary Efficacy

While the primary focus of early-phase trials is safety and dose determination, preliminary efficacy has also been assessed.

Table 3: Preliminary Efficacy of **Onapristone** in Early-Phase Trials

Trial/Indication	Treatment	N	Efficacy Endpoint	Result	Reference
Phase I (NCT02052128)	ONA-ER (various doses)	52	Clinical Benefit \geq 24 weeks	9 patients	
Stable Disease	11 patients				
Phase II OATH (NCT03909152)	ONA-ER + Anastrozole	9 (evaluable)	4-month Progression-Free Survival (PFS) Rate	77%	
Overall Response Rate (ORR)	22% (2 confirmed partial responses)				
Phase II SMILE	ONA-ER + Fulvestrant	11	Median Time to Progression	63 days	
Stable Disease as Best Response	4 of 11 patients				
Phase II Basket Study	ONA-ER	14 (aGCT cohort)	Overall Response Rate (ORR)	0%	
Clinical Benefit Rate (CBR)	42.9%				
12-month PFS Rate	14.3%				
Phase II (Primary	Onapristone 100 mg/day	18	Overall Tumor	67% (56% partial	

Breast Cancer)	(IR)	Remission Rate	response, 11% stable disease)
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Conclusion

Early-phase clinical trials of **Onapristone**, particularly the extended-release formulation, have established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The pharmacokinetic data support the use of the ER formulation to provide consistent drug exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-release version. Preliminary efficacy signals have been observed in several tumor types, including endometrial and breast cancer, warranting further investigation in later-phase trials. The development of a companion diagnostic to identify patients with activated progesterone receptors may further enhance the clinical utility of **Onapristone**. Continued research is essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of progesterone receptor-positive malignancies.

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